REACTION_CXSMILES
|
C(OC(=O)[C:5]([CH:11]([CH3:13])[CH3:12])([CH:8]([CH3:10])[CH3:9])[C:6]#[N:7])C.O=P1(C)CCC=C1.[Cl-].[Na+]>O>[CH:8]([CH:5]([CH:11]([CH3:13])[CH3:12])[C:6]#[N:7])([CH3:10])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)(C(C)C)C(C)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O=P1(C=CCC1)C
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
22 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by shaking four times with 150 ml of petroleum ether each time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The combined petroleum ether phases were washed twice with 200 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the petroleum ether was distilled off under normal pressure
|
Type
|
DISTILLATION
|
Details
|
The residual crude product was then purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C#N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |